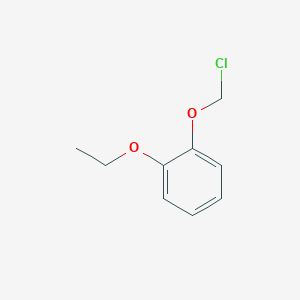
2-(4-Ethoxyphenyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-1-methylindole is an organic compound belonging to the indole family, characterized by the presence of an ethoxyphenyl group attached to the second position of the indole ring and a methyl group at the first position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-methylindole typically involves the reaction of 4-ethoxyaniline with 1-methylindole under specific conditions. One common method is the Fischer indole synthesis, where the reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydroindoles.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Ethoxyphenyl)-1-methylindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylindole: Lacks the ethoxy group, resulting in different chemical and biological properties.
1-Methylindole: Lacks the ethoxyphenyl group, leading to variations in reactivity and applications.
4-Ethoxyphenylindole: Similar structure but without the methyl group at the first position.
Uniqueness
2-(4-Ethoxyphenyl)-1-methylindole is unique due to the presence of both the ethoxyphenyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO/c1-3-19-15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)18(17)2/h4-12H,3H2,1-2H3 |
InChIキー |
ZDASMJMLZQRSFI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




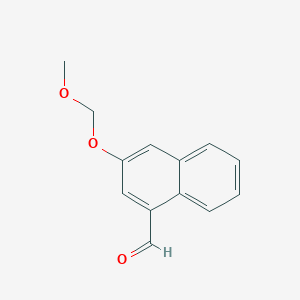
![[2-(Chloromethoxy)ethyl]cyclohexane](/img/structure/B13700945.png)

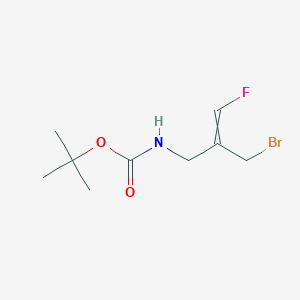


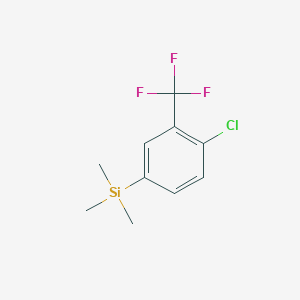
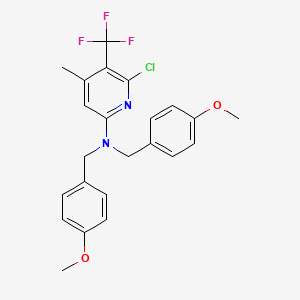
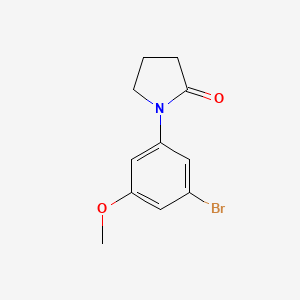
![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)

